molecular formula C7H6BrCl B148796 2-Bromo-5-chlorotoluene CAS No. 14495-51-3

2-Bromo-5-chlorotoluene

Cat. No. B148796
CAS RN: 14495-51-3
M. Wt: 205.48 g/mol
InChI Key: RTIPTGMVQIIMKL-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorotoluene is a clear colorless to light orange-yellow liquid . It has a molecular formula of C7H6BrCl .


Synthesis Analysis

The synthesis of 2-Bromo-5-chlorotoluene can be achieved from 4-Bromo-2-methylaniline . Another method involves the reaction of 2-chlorobenzoic acid with hydrogen chloride, copper (I) chloride, and sodium nitrite in 1,4-dioxane and water .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chlorotoluene consists of a benzene ring with a bromine atom and a chlorine atom attached to it .


Physical And Chemical Properties Analysis

2-Bromo-5-chlorotoluene has a molecular weight of 205.48 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 219.1±20.0 °C at 760 mmHg, and a flash point of 95.6±0.0 °C .

Scientific Research Applications

Organic Synthesis

Field

Organic Chemistry

Methods of Application

It is often utilized in cross-coupling reactions, such as Suzuki and Stille couplings, where it can form carbon-carbon bonds with organoboron or organostannane compounds, respectively. The reaction conditions typically involve a palladium catalyst and a suitable base in a polar solvent at elevated temperatures .

Results and Outcomes

The use of 2-Bromo-5-chlorotoluene in these reactions has been shown to yield desired products with high selectivity and efficiency. For instance, its application in the synthesis of 4-chloro-2-methylbenzophenone has been documented, showcasing its utility in creating complex aromatic ketones .

Nuclear Magnetic Resonance (NMR) Studies

Field

Analytical Chemistry

Methods of Application

Double and triple resonance experiments are conducted on solutions of 2-Bromo-5-chlorotoluene to determine the signs of ring and ring-methyl proton coupling constants. These experiments are performed using high-resolution NMR spectrometers .

Results and Outcomes

The experiments have elucidated the relative signs of the coupling constants, providing insights into the electronic structure and dynamics of the molecule. The findings support the n-π exchange polarization mechanism, which is significant for understanding long-range couplings in substituted benzenes .

Pharmaceutical Research

Field

Medicinal Chemistry

Methods of Application

It is used in multi-step synthetic pathways that involve halogen-lithium exchange reactions, followed by further functionalization to obtain the target medicinal compounds .

Results and Outcomes

The compound’s role in the synthesis of intermediates for potential therapeutic agents highlights its importance in drug discovery and development processes .

Material Science

Field

Polymer Chemistry

Methods of Application

It can be incorporated into polymer chains through various polymerization techniques, acting as a monomer or a cross-linking agent to alter the properties of the resulting material .

Results and Outcomes

The incorporation of 2-Bromo-5-chlorotoluene into materials has been shown to affect their thermal stability, mechanical strength, and chemical resistance, making it valuable for creating specialized polymers .

Environmental Science

Field

Environmental Chemistry

Methods of Application

Studies involve simulating environmental conditions to observe the breakdown of the compound under various physical and chemical influences .

Results and Outcomes

These studies are crucial for assessing the environmental impact of 2-Bromo-5-chlorotoluene and for developing strategies to mitigate its potential hazards .

Biochemistry

Field

Bioorganic Chemistry

Methods of Application

Bioconjugation techniques are employed to attach the compound to biomolecules, allowing for the study of its biological effects and interactions .

Results and Outcomes

Such research can lead to the discovery of new biological pathways or mechanisms in which halogenated toluenes play a role, contributing to the broader understanding of chemical biology .

properties

IUPAC Name

1-bromo-4-chloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIPTGMVQIIMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162848
Record name 2-Bromo-5-chlorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chlorotoluene

CAS RN

14495-51-3
Record name 1-Bromo-4-chloro-2-methylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chlorotoluene
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Record name 2-Bromo-5-chlorotoluene
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Record name 2-bromo-5-chlorotoluene
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Record name 2-Bromo-5-chlorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
G Kotowycz, T Schaefer - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
… 'l'iclcling and decoupling (triple resonance) techniques show that the ortho, meta, and para proton coupling constants have the same sign in 2-bromo-5-chlorotoluene. If the ortho …
Number of citations: 33 cdnsciencepub.com
M Mahmoodi-Darian, SE Huber, A Mauracher… - The Journal of …, 2018 - pubs.aip.org
… In this contribution, we have measured the ion yields and temperature dependence of Cl − and Br − formation upon DEA to 2-bromo-5-chlorotoluene (2-Br-5-Cl-toluene), 5-bromo-2-…
Number of citations: 4 pubs.aip.org
MR Bramwell, EW Randall - Spectrochimica Acta Part A: Molecular …, 1970 - Elsevier
… KOTO~YCZ and SCHAEFFER [14] have measured the signs and magnitudes of methyl-ring proton coupling constants in 2-bromo-5-chlorotoluene. The ortho couplings between the …
Number of citations: 13 www.sciencedirect.com
KN Scott - Journal of Magnetic Resonance (1969), 1972 - Elsevier
… Since for 2-bromo-5chlorotoluene, all the aromatic coupling constants, including the para coupling, could be predicted from additivity considerations to 10.05 Hz or better, Williamson et …
Number of citations: 14 www.sciencedirect.com
S Hirashima, T Suzuki, T Ishida, S Noji… - Journal of medicinal …, 2006 - ACS Publications
… To a solution of 2-bromo-5-chlorotoluene (14a, 50.00 g, 243.3 mmol) in CCl 4 (250 mL) were added N-bromosuccinimide (43.00 g, 241.6 mmol) and 2,2‘-azobisisobutyronitrile (AIBN, …
Number of citations: 215 pubs.acs.org
CCC Johansson Seechurn, SL Parisel… - The Journal of Organic …, 2011 - ACS Publications
… 2-Bromo-5-chlorotoluene (213 μL, 1.6 mmol); N-methylaniline (217 μL, 2.0 mmol); NaOt-Bu (230 mg, 2.4 mmol); Pd(crotyl)Q-PhosCl (7.2 mg, 0.008 mmol, 0.5 mol %); toluene (2.0 mL). …
Number of citations: 132 pubs.acs.org
DJ Thoennes - 1971 - search.proquest.com
The author wishes to express sincere appreciation to" Doc" Pearson for his untiring patience and subtle prodding during the course of this work. He also recognizes the invaluable time …
Number of citations: 3 search.proquest.com
SS Farn, YB Lai, KF Hua, HP Chen, TY Yu, SN Lo… - Molecules, 2022 - mdpi.com
A small fenbufen library comprising 18 compounds was prepared via Suzuki Miyara coupling. The five-step preparations deliver 9–17% biphenyl compounds in total yield. These …
Number of citations: 1 www.mdpi.com
G Şendur, K Ezgi, B Hekimoğlu - Online Science Education Journal, 2020 - dergipark.org.tr
… the structural formulas of aromatic compounds were given (4-Chloroaniline, 2-Bromo-5chlorotoluene; 2-Bromobenzoic acid, 4-Bromobenzyl alcohol and 3-Butylphenol) and the …
Number of citations: 2 dergipark.org.tr
KV Rajendran, L Kennedy, DG Gilheany - 2010 - Wiley Online Library
… (4-Chloro-2-methylphenyl)(methyl)phenylphosphane (2b): 2-Bromo-5-chlorotoluene (5.00 g, 24 mmol, 1 equiv.) was added to magnesium (0.60 g, 25 mmol, 1.1 equiv.). The aryl …

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